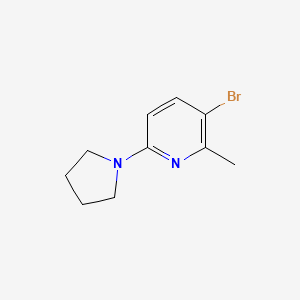

3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine

Description

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine (CAS: 1199773-35-7) is a substituted pyridine derivative featuring a bromine atom at position 3, a methyl group at position 2, and a pyrrolidine ring at position 5. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules. Its molecular formula is C₁₁H₁₄BrN₂, with a molecular weight of 257.15 g/mol. The compound is commercially available with a purity of 98% (Combi-Blocks) and is listed in catalogs under varying quantities (1 g to 25 g) .

Key structural attributes include:

- Bromine: Enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Methyl group: Influences steric and electronic properties.

- Pyrrolidine: A five-membered nitrogen heterocycle that improves solubility and modulates biological activity.

Properties

IUPAC Name |

3-bromo-2-methyl-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMNOSSSZUXGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682404 | |

| Record name | 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-35-7 | |

| Record name | 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-methyl-6-(pyrrolidin-1-yl)pyridine.

Bromination: The bromination of 2-methyl-6-(pyrrolidin-1-yl)pyridine is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Scientific Research Applications

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridines with Pyrrolidine

3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

- CAS: Not explicitly provided.

- Structure : Fluorine replaces the methyl group at position 2.

- Key differences : Fluorine increases electronegativity and alters metabolic stability.

- Applications : Used in medicinal chemistry for its improved pharmacokinetic profile .

2-Bromo-6-(pyrrolidin-1-yl)pyridine

Pyridines with Additional Functional Groups

5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (Compound 2n in )

- Structure : Bromine at position 5, nitro group at position 3.

- Key differences : Nitro group enhances electrophilicity, enabling reductions to amines.

- Synthesis : Prepared via nitration of bromopyridine precursors .

3-Bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole

Heterocycle-Modified Analogues

3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine

- CAS : 1256793-97-1.

- Structure : Piperidine (six-membered ring) replaces pyrrolidine.

- Key differences : Larger ring size increases steric bulk and alters binding affinity.

- Applications : Explored in kinase inhibitor development .

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine

Tabular Comparison of Key Compounds

Biological Activity

3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C_{10}H_{12}BrN

- Molecular Weight : 227.11 g/mol

The presence of the bromine atom and the pyrrolidine moiety may influence its biological activity, particularly in modulating enzyme activities or receptor interactions.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity. Such interactions can lead to changes in metabolic pathways.

- Receptor Binding : The structural components allow for potential binding to various receptors, which could mediate physiological responses.

- Formation of Reactive Intermediates : The presence of the bromine substituent can lead to the formation of reactive species that may interact with cellular components, resulting in biological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyridine derivatives, including those similar to this compound. For example, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

| Control (Ciprofloxacin) | 2 | E. coli, S. aureus |

Anticancer Activity

Pyridine derivatives have also been explored for their anticancer potential. For instance, studies on related compounds indicate they may inhibit various cancer cell lines by targeting specific pathways such as the fibroblast growth factor receptor (FGFR) pathway . The activity against cancer cells is often measured by IC50 values, which indicate the concentration needed to inhibit cell growth by 50%.

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| FGFR Inhibitor (Related Compound) | 7 | Hep3B |

| FGFR Inhibitor (Related Compound) | 9 | MCF7 |

Study on Antibacterial Properties

In a recent study evaluating various pyridine derivatives, compounds structurally related to this compound demonstrated significant antibacterial activity with MIC values comparable to established antibiotics . These findings suggest that modifications in the pyridine structure can enhance antimicrobial efficacy.

Study on Anticancer Activity

A series of studies focused on pyrrolo[2,3-b]pyridine derivatives revealed promising results in inhibiting FGFRs, which are critical in cancer progression . These compounds exhibited potent anti-proliferative effects across multiple cancer cell lines, indicating that similar modifications in the structure of this compound could yield significant anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.